N'-(2-Furylmethylene)hexanohydrazide
Description
N'-(2-Furylmethylene)hexanohydrazide is a hydrazide derivative characterized by a hexanoyl backbone and a 2-furylmethylene substituent. Hydrazides of this type are typically synthesized via condensation reactions between acid hydrazides and aldehydes or ketones, forming Schiff base derivatives .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]hexanamide |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-7-11(14)13-12-9-10-6-5-8-15-10/h5-6,8-9H,2-4,7H2,1H3,(H,13,14)/b12-9+ |
InChI Key |
WDZXHBBASAKMFS-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide typically involves the reaction of furan-2-carbaldehyde with hexanehydrazide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of hexanehydrazine derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(Furan-2-yl)methylidene]hexanehydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, inducing cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of N'-(2-Furylmethylene)hexanohydrazide
Key Observations:
- Hexanoyl vs.
- Substituent Impact : Halogenation (e.g., Cl, I in ) or hydroxylation (e.g., 2-hydroxybenzylidene in ) modifies electronic properties, affecting reactivity and coordination with metals .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogues
Key Observations:
- Melting Points : Benzoyl derivatives (e.g., 182–183°C) exhibit lower melting points than furancarbohydrazides (225–226°C), suggesting that backbone rigidity influences thermal stability .
- Solubility: Hexanoyl derivatives are expected to show enhanced solubility in nonpolar solvents compared to aromatic counterparts, facilitating applications in organic synthesis or drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
